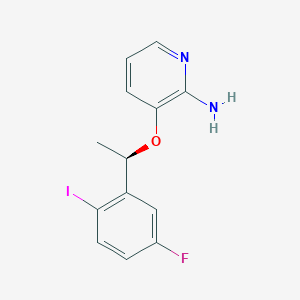

(R)-3-(1-(5-fluoro-2-iodophenyl)ethoxy)pyridin-2-a mine

CAS No.:

Cat. No.: VC15868392

Molecular Formula: C13H12FIN2O

Molecular Weight: 358.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H12FIN2O |

|---|---|

| Molecular Weight | 358.15 g/mol |

| IUPAC Name | 3-[(1R)-1-(5-fluoro-2-iodophenyl)ethoxy]pyridin-2-amine |

| Standard InChI | InChI=1S/C13H12FIN2O/c1-8(10-7-9(14)4-5-11(10)15)18-12-3-2-6-17-13(12)16/h2-8H,1H3,(H2,16,17)/t8-/m1/s1 |

| Standard InChI Key | OYOAYUWCUQLRHK-MRVPVSSYSA-N |

| Isomeric SMILES | C[C@H](C1=C(C=CC(=C1)F)I)OC2=C(N=CC=C2)N |

| Canonical SMILES | CC(C1=C(C=CC(=C1)F)I)OC2=C(N=CC=C2)N |

Introduction

Chemical Identity and Structural Features

Molecular Composition and Stereochemistry

The compound’s molecular formula is C₁₃H₁₂FIN₂O, with a molecular weight of 358.15 g/mol . Its IUPAC name, 3-[(1R)-1-(5-fluoro-2-iodophenyl)ethoxy]pyridin-2-amine, underscores the (R)-configuration at the ethoxy-bearing carbon, a critical determinant of its stereochemical properties . The structure comprises:

-

A pyridin-2-amine moiety, which serves as the central heterocyclic scaffold.

-

A 1-(5-fluoro-2-iodophenyl)ethoxy substituent at the 3-position of the pyridine ring.

-

Halogen atoms (fluorine and iodine) on the phenyl ring, which influence electronic properties and metabolic stability.

The SMILES notation (CC@HOC2=C(N=CC=C2)N) and InChI key (OYOAYUWCUQLRHK-MRVPVSSYSA-N) provide unambiguous representations of its stereochemistry and connectivity .

Crystallographic and Conformational Analysis

While experimental crystallographic data for this compound remain unreported, analogous structures suggest that the pyridine ring adopts a planar conformation, while the ethoxy side chain may exhibit restricted rotation due to steric and electronic effects from the halogenated phenyl group . The (R)-configuration likely imposes specific spatial arrangements that could influence molecular interactions in biological systems .

Synthetic Routes and Methodological Considerations

Nucleophilic Substitution for Ether Formation

The ethoxy linkage may be introduced via a Williamson ether synthesis, where a chiral alcohol intermediate reacts with a pyridine derivative under basic conditions. For example:

-

Synthesis of (R)-1-(5-fluoro-2-iodophenyl)ethanol through asymmetric reduction of a ketone precursor using chiral catalysts.

-

Reaction with 3-bromopyridin-2-amine in the presence of a base (e.g., K₂CO₃) to form the ether bond .

Resolution of Racemic Mixtures

If the chiral center is introduced non-stereoselectively, enantiomeric resolution via diastereomeric salt formation or chiral chromatography could yield the (R)-enantiomer .

Challenges in Halogenation

The 5-fluoro-2-iodophenyl group presents synthetic challenges due to the reactivity of iodine. Electrophilic iodination of fluorinated precursors at the ortho position may require directing groups or regioselective conditions to avoid polyhalogenation .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Hypothetical ¹H-NMR signals (based on structural analogs ):

-

δ 1.50 ppm (d, 3H): Methyl group of the ethoxy chain.

-

δ 4.90 ppm (q, 1H): Methine proton adjacent to oxygen, split by coupling with the methyl group.

-

δ 6.70–7.80 ppm (m, 6H): Aromatic protons from the pyridine and phenyl rings.

-

δ 5.20 ppm (s, 2H): NH₂ group (exchangeable, may appear broad).

¹³C-NMR would reveal signals for the iodinated carbon (~90 ppm), fluorinated carbon (~160 ppm, coupled to fluorine), and pyridine carbons (110–150 ppm) .

Mass Spectrometry

The ESI-MS profile would likely show a molecular ion peak at m/z 358.15 ([M+H]⁺), with fragmentation patterns reflecting cleavage at the ether bond or loss of iodine .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume